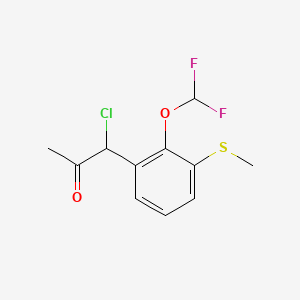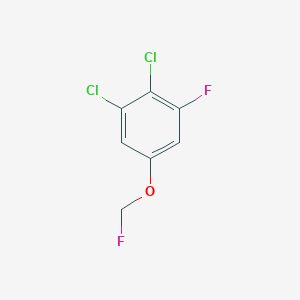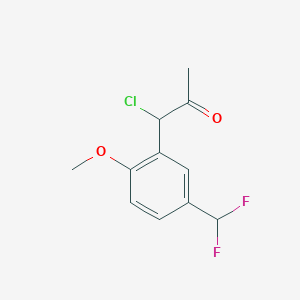![molecular formula C14H15BO2 B14042165 (2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two methyl substituents. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The choice of catalyst, base, and solvent can vary depending on the specific requirements of the production process. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.
Esterification: Alcohols and acid catalysts (e.g., HCl) are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Esterification: The major product is a boronate ester.
科学的研究の応用
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology: Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which have applications in treating diseases such as cancer.
Industry: In the materials science field, boronic acids are used in the synthesis of polymers and other advanced materials with unique properties.
作用機序
The mechanism of action of (2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetallation with an aryl halide, and subsequent reductive elimination to form the biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and methyl substituents, making it less sterically hindered.
4-Methylphenylboronic Acid: Contains a single methyl group on the phenyl ring, offering different reactivity and steric properties.
2,6-Dimethylphenylboronic Acid: Features two methyl groups on a single phenyl ring, differing in electronic and steric effects.
Uniqueness
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure with two methyl substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the biphenyl moiety can also enhance its ability to participate in π-π stacking interactions, making it valuable in the synthesis of complex organic molecules.
特性
分子式 |
C14H15BO2 |
|---|---|
分子量 |
226.08 g/mol |
IUPAC名 |
[4-(2,3-dimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-4-3-5-14(11(10)2)12-6-8-13(9-7-12)15(16)17/h3-9,16-17H,1-2H3 |
InChIキー |
FYCJDRGMHABLJP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)





![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)







